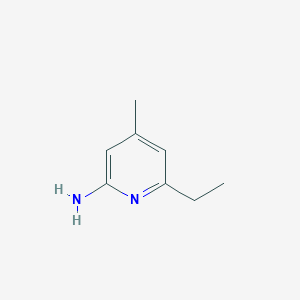

6-Ethyl-4-methylpyridin-2-amine

Description

Significance of Pyridine (B92270) and Aminopyridine Heterocycles in Chemical and Medicinal Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental building blocks in chemistry. researchgate.net Their unique electronic properties and ability to participate in a wide array of chemical transformations have made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgtaylorandfrancis.com The pyridine ring is a key structural motif in numerous natural products, including vitamins and alkaloids, and is present in over 7,000 existing drug molecules. rsc.orgresearchgate.net

Aminopyridines, which are pyridine rings substituted with one or more amino groups, represent a particularly important subclass. mdpi.com The presence of the amino group enhances the molecule's chemical reactivity and biological relevance, making them valuable scaffolds in medicinal chemistry and materials science. mdpi.com These compounds and their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.net The ability of the amino group to act as both a hydrogen bond donor and acceptor contributes to their diverse intermolecular interactions, which is crucial for drug design and the development of new materials. mdpi.com

Overview of Substituted Pyridin-2-amine Derivatives in Academic Research

Within the broader class of aminopyridines, substituted pyridin-2-amine derivatives have been a focal point of extensive academic research. The position of the amino group at the 2-position of the pyridine ring imparts specific chemical characteristics that are leveraged in various applications. Researchers have synthesized and investigated a multitude of these derivatives, exploring the impact of different substituents on their physical, chemical, and biological properties. nih.gov

These derivatives serve as crucial intermediates in the development of new drugs and advanced materials. mdpi.com For instance, the introduction of various functional groups onto the pyridin-2-amine scaffold has led to the discovery of compounds with potent pharmacological activities, including anticonvulsant and antihistaminic effects. nih.gov Furthermore, the study of their coordination chemistry with metal ions has revealed potential applications in catalysis and materials science. mdpi.com The versatility of the pyridin-2-amine core allows for the systematic modification of its structure to fine-tune its properties for specific applications, a strategy widely employed in drug discovery and materials design. acs.org

Research Landscape of 6-Ethyl-4-methylpyridin-2-amine and its Analogues

The research landscape surrounding this compound and its analogues is primarily situated within the context of synthetic and medicinal chemistry. While this specific compound may not be as extensively studied as some other aminopyridine derivatives, its structural motifs are of significant interest. The presence of both an ethyl and a methyl group on the pyridine ring, in addition to the 2-amino group, provides a unique combination of steric and electronic properties.

Research on analogues, such as 2-amino-4-methylpyridine (B118599) and its 6-substituted derivatives, has shown that modifications at the 6-position can significantly influence their biological activity. nih.govwustl.edunih.gov For example, studies have explored these analogues as potential inhibitors of enzymes like inducible nitric oxide synthase (iNOS), with the goal of developing new therapeutic agents. nih.govwustl.edunih.gov The synthesis and characterization of various substituted aminopyridines, including those with alkyl groups at positions 4 and 6, are frequently reported in the literature, highlighting the ongoing effort to expand the chemical space and uncover novel applications for this class of compounds. nih.govrsc.org The investigation of compounds like (R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine, which incorporates the 6-amino-4-methylpyridin-2-yl moiety, further underscores the relevance of this structural unit in the design of complex bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYBUTQLFZKDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304020 | |

| Record name | 6-Ethyl-4-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145402-35-3 | |

| Record name | 6-Ethyl-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145402-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-4-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 Ethyl 4 Methylpyridin 2 Amine Analogues

Systematic Structural Modifications and their Biological Impact

Systematic modifications of the 2-aminopyridine (B139424) scaffold have been instrumental in elucidating key structural requirements for biological activity, particularly in the development of enzyme inhibitors. Research has primarily focused on substitutions at the 6-position of the pyridine (B92270) ring, as this position demonstrates significant tolerance for bulkier groups without compromising potency. nih.gov

A notable area of investigation involves the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.gov Starting from the lead compound 2-amino-4-methylpyridine (B118599), researchers have synthesized and evaluated a series of analogues with modifications at the 6-position. For instance, the synthesis of 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) and its isomers demonstrated that altering the alkyl chain length and the position of a fluorine substituent significantly impacts iNOS inhibitory potential. nih.govwustl.edu

Key findings from these systematic modifications include:

Alkyl Chain Modification : Extending the alkyl chain at the 6-position can influence potency. For example, extending a fluoropropyl group by one methylene (B1212753) to a fluorobutyl group resulted in a reduction of potency for iNOS. nih.gov

Introduction of Unsaturation : Introducing a double bond into the side chain at the 6-position, as in (E)-4-methyl-6-(prop-1-enyl)pyridin-2-amine, was found to diminish potency for iNOS compared to its saturated counterpart, suggesting that the conformation of the side chain is important for activity. nih.gov

Functional Group Alteration : Replacing alkyl or fluoroalkyl groups with hydroxyl or methoxy (B1213986) groups at the 6-position led to a significant reduction or complete loss of activity, indicating that the electronic properties of the substituent are critical. nih.gov

Heterocyclic Core Isosterism : In related aminopyrimidine series, the isosteric replacement of methyl groups with trifluoromethyl groups has been explored, as well as the substitution of the entire pyridinyl scaffold with other heterocycles like quinoline, to modulate cytotoxic activity and kinase selectivity. researchgate.net

These studies underscore the sensitivity of biological activity to even minor structural changes on the aminopyridine core, guiding the rational design of new, more effective compounds. The reaction's high sensitivity to substituents at the C-6 position of the pyridine ring is often attributed to steric hindrance. rsc.org

Table 1: Biological Impact of Systematic Modifications on 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors

| Compound Name | Modification from Lead | Biological Impact (iNOS IC50) | Reference |

|---|---|---|---|

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Replacement of a 2'-methyl with fluorine | Potency maintained (220 nM) | nih.gov |

| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (B10844963) | Isomer of the 2-fluoropropyl analog | Enhanced potency (57.6 nM) | nih.gov |

| 6-(4-Fluorobutyl)-4-methylpyridin-2-amine (B10845032) | Extension of the alkyl chain by one methylene | Reduced potency (170 nM) | nih.gov |

| (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine | Introduction of a double bond | Maintained potency (282 nM) | nih.gov |

| 6-(2-Hydroxypropyl)-4-methylpyridin-2-amine | Change from methyl/fluorine to a hydroxyl group | Large reduction in potency (1776 nM) | nih.gov |

| 6-(2-Methoxypropyl)-4-methylpyridin-2-amine | Corresponding methoxy analog | Inactive (>5000 nM) | nih.gov |

Impact of Substituent Effects on Activity (e.g., Ethyl and Methyl Groups)

The nature, size, and electronic properties of substituents, such as the ethyl and methyl groups on the 6-ethyl-4-methylpyridin-2-amine scaffold, play a defining role in the molecule's interaction with biological targets. SAR studies have consistently shown that these seemingly minor alkyl groups can profoundly affect potency and selectivity.

The methyl group at the 4-position is a common feature in many active aminopyridine series. In the context of iNOS inhibitors, this group is retained across a series of potent compounds, suggesting its importance for optimal binding. nih.gov

More pronounced effects are observed with substitutions at the 6-position.

Steric Effects : The size and shape of the substituent at the 6-position are critical. For example, in the development of iNOS inhibitors, it was noted that while the 6-position has a fair amount of bulk tolerance, there are limits. nih.gov The difference in potency between certain alkene analogs implies that steric demand at this position is high. nih.gov Similarly, in a series of cyclin-dependent kinase (CDK) 4/6 inhibitors based on a related scaffold, increasing the steric bulk at the amino site by adding a second alkyl group significantly diminished potency. acs.org Replacing a flexible isopropyl group with a bulkier phenyl group also resulted in a moderate reduction in both enzymatic and cellular activity. acs.org

Electronic Effects : The electronic nature of the substituent is equally important. The replacement of a methyl group with a fluorine atom (which is of similar size but has different electronic properties) in an iNOS inhibitor analog resulted in maintained potency. nih.gov However, substituting it with a more polar hydroxy group led to a dramatic decrease in activity, pointing to an unfavorable electronic effect. nih.gov The corresponding methoxy and 2-fluoroethoxy analogs were found to be completely inactive, further highlighting the sensitivity to electronic changes in this position. nih.gov

These findings illustrate a delicate balance between steric and electronic factors. The ethyl and methyl groups in the parent compound likely contribute to a favorable hydrophobic interaction within the target's binding pocket, and any modification must consider how it alters these fundamental properties.

Pharmacophore Elucidation and Ligand Design Principles

The development of potent and selective analogues of this compound relies on understanding its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. SAR studies provide the foundation for elucidating this pharmacophore and establishing key ligand design principles.

A core principle derived from studies on 2-aminopyridine analogues is the strategic importance of the 2-amino group and the pyridine nitrogen. These groups frequently act as crucial hydrogen bond donors and acceptors, respectively, anchoring the ligand in the binding site of the target protein. acs.orgmdpi.com For example, in CDK4/6 inhibitors, the aminopyridine moiety forms key hydrogen bonds with conserved residues in the kinase hinge region. acs.org

Based on extensive SAR, several design principles for this class of compounds have emerged:

Exploiting Tolerated Regions : Computational and experimental studies have identified that the 6-position of the 2-aminopyridine ring is the most tolerant to substitution. nih.gov This allows for the introduction of various groups to fine-tune properties like potency, selectivity, and pharmacokinetics without disrupting the core binding interactions. This position is often targeted for introducing moieties suitable for applications like PET radiolabeling. nih.govwustl.edu

Bioisosteric Replacement : A common strategy involves the bioisosteric replacement of key functional groups. For instance, replacing a methyl group with a fluorine atom can maintain steric bulk while altering electronic properties, a tactic used successfully in iNOS inhibitors. nih.gov Similarly, replacing a benzene (B151609) ring in a lead compound with a pyridine ring can improve properties and lead to more potent inhibitors. acs.orgnih.gov

Scaffold Hopping : This approach involves replacing the central pyridine core with other heterocyclic systems (e.g., pyrimidine) while retaining key pharmacophoric elements. nih.gov This can lead to novel chemical series with improved properties or different selectivity profiles.

These principles, derived from the systematic study of analogues, guide the rational design of new molecules with enhanced therapeutic potential. nih.gov

Analysis of Binding Modes with Biological Targets

Understanding how this compound analogues bind to their biological targets at a molecular level is crucial for rational drug design. This analysis is typically achieved through techniques like X-ray crystallography and molecular docking simulations.

The binding mode of this class of compounds is often characterized by key hydrogen bonding interactions mediated by the 2-aminopyridine core.

Hinge-Binding Motif : In many kinase inhibitors, the 2-aminopyridine scaffold acts as a "hinge-binder." The exocyclic amino group serves as a hydrogen bond donor, while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor. acs.org This pattern allows the molecule to anchor itself to the backbone of the kinase hinge region, a highly conserved part of the ATP-binding site. For instance, molecular docking of related inhibitors into CDK4/6 shows the formation of two hydrogen bonds with the backbone of a conserved valine residue and another with a conserved aspartate. acs.org

Role of Substituents : The substituents on the pyridine ring, such as the ethyl and methyl groups, are responsible for orienting the molecule within the binding pocket and forming additional interactions that enhance affinity and confer selectivity. Molecular docking studies on FGFR4 inhibitors with a similar aminopyridinol core revealed that methyl groups on the central ring can cause steric clashes with the hinge region of other kinases (FGFR1-3), thereby explaining the compound's selectivity for FGFR4. nih.gov

Hydrophobic Pockets : The ethyl group at the 6-position and the methyl group at the 4-position typically occupy hydrophobic pockets within the active site. These interactions are entropically favorable as they displace ordered water molecules. The specific shape and size of these pockets dictate the optimal size and conformation of the alkyl substituents. nih.gov

Other Interactions : Beyond hydrogen bonds and hydrophobic interactions, other forces can stabilize the ligand-protein complex. These may include C–H···π interactions where a proton on the ligand interacts with an aromatic ring of a protein residue. mdpi.com

These binding mode analyses confirm the pharmacophore model and provide a structural basis for the observed SAR, enabling the design of new analogues with improved binding affinity and specificity.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of chiral drug molecules, and analogues of this compound are no exception. mdpi.com When a substituent introduces a chiral center, the resulting enantiomers can exhibit significant differences in potency, selectivity, and metabolic stability.

The importance of stereochemistry is often linked to the three-dimensional nature of the drug-target interaction. A binding pocket is a specific, chiral environment, and only one enantiomer may fit optimally to establish the necessary binding interactions.

Differential Potency : Studies on various chiral compounds have shown that biological activity frequently resides in a single enantiomer. For example, in research on antimalarial agents, only isomers with a specific (5S, αS) stereochemistry displayed significant activity. mdpi.com This suggests that the target's binding site is highly sensitive to the spatial arrangement of atoms around the chiral center.

Stereoselective Uptake : Differences in activity between enantiomers may not always be due to target binding alone. Cellular uptake can be mediated by transporters that are themselves stereoselective. mdpi.com The natural (5S, αS) isomers of one compound series were found to be the most potent, suggesting their uptake might be facilitated by a specific L-amino acid transport system. mdpi.com

Steric Hindrance : The arrangement of ligands around a metal center in coordination complexes can also be dictated by stereochemistry and steric hindrance, leading to specific geometries like cis arrangements. mdpi.com

While not all analogues of this compound are chiral, the introduction of complex side chains, as seen in some advanced derivatives, necessitates careful consideration of stereochemistry. nih.gov The synthesis of single enantiomers and their separate biological evaluation are critical steps in developing an accurate SAR profile for such compounds. mdpi.com

Biological Activity Research of 6 Ethyl 4 Methylpyridin 2 Amine and Its Derivatives

Enzyme Inhibition Studies

The 2-aminopyridine (B139424) scaffold, particularly with substitutions at the 4- and 6-positions, has been the focus of significant research due to its potential to interact with various enzyme targets. The following sections detail the enzyme inhibition profile of 6-ethyl-4-methylpyridin-2-amine and its structural analogs.

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and regulate processes like neurotransmission and blood pressure, iNOS is expressed in response to inflammatory stimuli. nih.gov Selective inhibition of these isoforms is a key therapeutic goal. The 2-amino-4-methylpyridine (B118599) core has been identified as a potent, non-selective NOS inhibitor, and research has focused on modifying this structure to achieve greater potency and isoform selectivity. nih.gov

Derivatives of 2-amino-4-methylpyridine have been extensively studied as inhibitors of iNOS, an enzyme implicated in inflammatory diseases. Research has shown that introducing alkyl substituents at the 6-position of the 2-amino-4-methylpyridine scaffold can enhance inhibitory potency against iNOS. nih.gov One study identified a 6-substituted analog as having a potent IC₅₀ value of 28 nM for iNOS inhibition. nih.gov

Further investigations into fluorinated derivatives for potential use as positron emission tomography (PET) tracers have also yielded potent iNOS inhibitors. A series of position-6 substituted 2-amino-4-methylpyridine analogues were synthesized, leading to the identification of compounds such as 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) and 6-(3-fluoropropyl)-4-methylpyridin-2-amine (B10844963) as powerful inhibitors of iNOS. nih.govwikipedia.org These findings underscore the importance of the 6-position for modulating the iNOS inhibitory activity of the 2-aminopyridine scaffold. nih.gov

The 2-aminopyridine scaffold is also a cornerstone in the development of potent and selective inhibitors of nNOS, an enzyme linked to neurodegenerative diseases. nih.govnih.gov Research efforts have focused on improving the potency and isoform selectivity of inhibitors bearing this core structure. nih.gov One derivative, which links the 2-aminopyridine head to a pyridine (B92270) ring and an amine tail, demonstrated excellent potency with a Kᵢ value of 13 nM against human nNOS (hnNOS). nih.gov Another racemic lead compound, featuring a more complex substituent at the 6-position, was found to be a competitive inhibitor of nNOS with low nanomolar potency. nih.gov These studies highlight that modifications at the 6-position of the 4-methyl-2-aminopyridine core are critical for achieving high-affinity binding to the nNOS active site.

A crucial aspect of developing NOS inhibitors for therapeutic use is achieving high selectivity for a specific isoform to minimize off-target effects. For instance, inhibiting eNOS can lead to cardiovascular side effects like elevated blood pressure. nih.gov Research has demonstrated that derivatives of 2-amino-4-methylpyridine can be engineered to be highly selective.

One nNOS inhibitor with a 2-aminopyridine core displayed remarkable selectivity, being 116-fold more selective for rat nNOS over iNOS and 1,831-fold more selective for human nNOS over human eNOS. nih.gov Another series of inhibitors also achieved excellent selectivity, with one compound showing approximately 600-fold selectivity for nNOS over iNOS and around 2,000-fold selectivity over eNOS. nih.gov This high degree of isoform specificity is a significant finding, suggesting that targeted modifications to the 2-aminopyridine scaffold can effectively differentiate between the highly similar active sites of the NOS isoforms.

| Compound Type | Target Isoform | Potency (Kᵢ or IC₅₀) | Selectivity Ratio (nNOS vs. other isoforms) | Reference |

|---|---|---|---|---|

| 6-Substituted 2-amino-4-methylpyridine analog | iNOS | IC₅₀ = 28 nM | Not specified | nih.gov |

| 2-Aminopyridine derivative with pyridine linker | Human nNOS | Kᵢ = 13 nM | hnNOS/heNOS = 1831; nNOS/iNOS = 116 | nih.gov |

| Pyrrolidine-based 2-aminopyridine derivative | nNOS | Low nanomolar | nNOS/eNOS ≈ 2000; nNOS/iNOS ≈ 600 | nih.gov |

Molecular modeling and computational studies have provided insight into how these inhibitors interact with the NOS active site. The 2-aminopyridine moiety is considered crucial for establishing key interactions. nih.govnih.gov Specifically, this group forms critical hydrogen bonds with glutamate (B1630785) residues within the active site—Glu-592 in rat nNOS and Glu-597 in human nNOS. nih.govnih.gov

Furthermore, computational analyses have indicated that the 6-position of the pyridine ring is the most tolerant site for introducing substituents intended for functions like radiolabeling, without disrupting the essential binding interactions. nih.gov The installation of a methyl group at the 4-position has also been shown to improve both potency and isoform selectivity, further refining the scaffold for optimal inhibitory activity. nih.gov

While research has heavily focused on NOS inhibition, the potential for aminopyridine-based compounds to modulate other enzymes has also been explored, particularly for structurally related heterocyclic systems.

Cyclooxygenase (COX) Enzymes Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are key mediators of inflammation. wikipedia.orgwikipedia.org Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs. wikipedia.org While no direct studies on the COX inhibitory activity of this compound were identified, research into related heterocyclic scaffolds provides relevant context. For example, derivatives of imidazo[1,2-a]pyridine, which incorporates a 2-aminopyridine substructure, have been designed as potent and selective COX-2 inhibitors. nih.gov The mechanism of selectivity often involves a specific chemical group (e.g., a sulfonyl group) on the inhibitor that fits into a secondary, hydrophilic side-pocket present in the COX-2 active site but not in COX-1. wikipedia.orgnih.gov This structural difference allows for the design of isoform-specific inhibitors. Pyrimidine derivatives have also been investigated as selective COX-2 inhibitors, demonstrating anti-inflammatory and antioxidant properties. nih.gov

Tyrosinase Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in foods. nih.gov Its inhibitors are of great interest in the cosmetics and food industries. nih.gov The active site of tyrosinase contains two copper ions that are critical for its catalytic activity, and many inhibitors function by chelating these ions or by competing with the natural substrate, L-tyrosine. nih.gov A wide variety of natural and synthetic compounds have been screened for tyrosinase inhibitory activity. nih.gov However, a review of the available scientific literature did not yield specific studies evaluating this compound or its close derivatives as tyrosinase inhibitors.

Nitric Oxide Synthase (NOS) Inhibition Profile

Antimicrobial Investigations

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry. This includes their activity against various bacteria and fungi, as well as their ability to combat drug-resistant strains and biofilms.

Antibacterial Activity

Derivatives of aminopyridine have demonstrated notable antibacterial action. The core structure of 2-aminopyridine is a key component in several drugs and exhibits activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Research into novel anaephene derivatives, which are structurally related to alkyl pyridinols, has revealed potent antibacterial activity specifically against Gram-positive bacteria, including various strains of Staphylococcus aureus. mdpi.com However, these derivatives were found to be inactive against the Gram-negative pathogen Pseudomonas aeruginosa, suggesting a mechanism of action that is effective only against Gram-positive bacteria. mdpi.com

In other studies, Schiff base derivatives of 4-methylpyridin-2-amine have been synthesized and screened for their antimicrobial activities. researchgate.net For instance, the complexation of (6-methyl-pyridin-2-ylamino)-acetic acid with copper(II) has been shown to enhance antibacterial activity. researchgate.netcmu.ac.th Specifically, the resulting complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O, demonstrated significant inhibitory effects. researchgate.netcmu.ac.th

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Anaephene Derivatives | Staphylococcus aureus (Gram-positive) | Potent | mdpi.com |

| Anaephene Derivatives | Pseudomonas aeruginosa (Gram-negative) | Inactive | mdpi.com |

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major concern. Novel anaephene derivatives have shown potent antibacterial activity against MRSA strains. mdpi.com Furthermore, imidazopyridines, which are fused pyridine derivatives, have been identified as effective against a range of drug-resistant bacteria, including MRSA and fluoroquinolone-resistant Streptococcus pneumoniae. nih.gov Research on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has also demonstrated their antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. Some pyridine derivatives have shown promise in this area. For example, certain colchicine (B1669291) C-ring amine-modified derivatives have been investigated for their ability to inhibit biofilm formation in MRSA. mdpi.com Similarly, derivatives of 6-aminohexanoic acid have demonstrated the ability to both inhibit the formation of and eradicate existing biofilms of multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com

Antifungal Activity

In addition to antibacterial properties, pyridine derivatives have been explored for their antifungal potential. Schiff base derivatives of 2-aminopyridine and 4-methylpyridin-2-amine have been screened for their antifungal activities. researchgate.netjocpr.com Studies have shown that halogenation tends to increase antibacterial activity, while nitration can enhance antifungal activity. jocpr.com Fused pyridine systems, such as imidazopyridines, also exhibit antifungal properties. nih.gov Furthermore, allylamine (B125299) derivatives containing an acetylene (B1199291) group have demonstrated enhanced antifungal activity. nih.gov

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Nitrated Schiff base derivatives of 2-aminopyridine | Not specified | Increased antifungal activity | jocpr.com |

| Imidazopyridines | Not specified | Antifungal activity | nih.gov |

Antiviral Activity

The antiviral potential of pyridine derivatives has also been a focus of research. Pyridine derivatives are known to possess a wide range of therapeutic activities, including antiviral properties. researchgate.netjocpr.com Specifically, a palladium-chloride complex of 4-methyl-2-amino-pyridine has been shown to inactivate a variety of enveloped DNA and RNA viruses, as well as the naked DNA virus, adenovirus. nih.gov This complex was found to inhibit the replication of enveloped viruses. nih.gov

Antituberculosis and Antimycobacterial Activity

Derivatives of the aminopyridine scaffold have demonstrated significant potential as agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has focused on designing novel compounds that can effectively inhibit crucial mycobacterial processes.

One major target is the Mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids, a key component of the mycobacterial cell wall. nih.gov A structure-based drug design strategy led to the development of pyridine-2-methylamine derivatives as potent MmpL3 inhibitors. nih.gov The inhibitory activity of these compounds was found to be highly dependent on their specific structural features. For instance, substituting different groups at various positions on the pyridine and amine moieties resulted in a range of potencies. To illustrate, pyridine-2-methylamine-4-aryl and oxazole-2-aryl-4-methylamine derivatives showed good antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values between 0.5-1 μg/mL. nih.gov The most potent compound identified in this series, which combined an N-8-azaspiro nih.govnih.govdecyl group and a 4-biphenyl group, achieved an exceptionally low MIC of 0.0156 μg/mL against Mtb. nih.gov

Other related heterocyclic structures have also been explored. A series of 2-aminothiazole (B372263) derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. researchgate.netnih.gov One compound in this series demonstrated high activity with a MIC value of 6.25 μM, and several others also showed notable activity at 12.50 μM. researchgate.netnih.gov Docking studies suggested that these compounds may exert their effect by interacting with the β-Ketoacyl-ACP Synthase (KasA) protein, another key enzyme in mycobacterial fatty acid synthesis. researchgate.netnih.gov Furthermore, screening of a chemical library identified 6-dialkylaminopyrimidine carboxamides as active against clinical Mtb strains, suggesting a novel mechanism of action as they showed no cross-resistance with conventional tuberculosis drugs. acs.org

Table 1: Antitubercular Activity of Selected Pyridine-2-methylamine Derivatives

| Compound Type | Substitution Pattern | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyridine-2-methylamine-6-aryl | - | 4-8 | nih.gov |

| Pyridine-2-aryl-4-methylamine | - | 4-8 | nih.gov |

| Pyridine-2-methylamine-4-aryl | - | 0.5-1 | nih.gov |

| Oxazole-2-aryl-4-methylamine | - | 0.5-1 | nih.gov |

| Pyridine-2-methylamine Derivative | N-8-azaspiro nih.govnih.govdecyl and 4-biphenyl groups | 0.0156 | nih.gov |

Antiproliferative and Anticancer Research

The pyridine nucleus is a cornerstone in the development of new anticancer agents due to its presence in various pharmacologically active molecules. researchgate.net Derivatives of this compound have been a focus of antiproliferative research, demonstrating efficacy in cell-based assays and animal models.

In Vitro Cytotoxicity against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of aminopyridine derivatives against a panel of human cancer cell lines. A series of newly synthesized 2-oxo-pyridine and 1’H-spiro-pyridine derivatives showed significant anticancer activity. researchgate.net In particular, a spiro-pyridine derivative exhibited potent activity against Caco-2 (colon adenocarcinoma) cells. researchgate.net Other related compounds have been tested against a variety of cell lines, including HepG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and PC3 (prostate cancer). researchgate.net

Similarly, a study on 4-aminoquinoline (B48711) derivatives found them to be effective against two human breast tumor cell lines, MCF7 and MDA-MB468. nih.gov One compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against the MDA-MB468 cell line. nih.gov Another class of compounds, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, also demonstrated strong antiproliferative effects. Compound 78 from this series was a highly effective agent against the MV4-11 (acute myeloid leukemia) cell line, with a 50% growth inhibition (GI50) value of 23 nM. acs.org

Table 2: In Vitro Cytotoxicity of Selected Aminopyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Spiro-pyridine derivative | Caco-2 (Colon) | IC50 | 0.124 μM (EGFR), 0.221 μM (VEGFR-2) | researchgate.net |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) | MV4-11 (Leukemia) | GI50 | 23 nM | acs.org |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | Particularly potent | nih.gov | |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | nih.gov |

Modulation of Cancer-Related Pathways

The anticancer effects of these derivatives are often linked to their ability to inhibit key enzymes and signaling pathways that drive cancer progression. Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are crucial regulators of the cell cycle and are validated targets for cancer therapy. acs.org A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were discovered to be highly potent and selective inhibitors of CDK4 and CDK6. acs.org Inhibition of these kinases by compound 78 led to an accumulation of leukemia cells in the G1 phase of the cell cycle, demonstrating its mechanism of action. acs.org

Other critical cancer-related pathways are also targeted. Certain spiro-pyridine derivatives have been identified as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key proteins involved in tumor growth and angiogenesis. researchgate.net Additionally, compounds containing the 6-methylpyridin-2-yl moiety have been designed as inhibitors of Hedgehog acyltransferase (HHAT), an enzyme involved in the Hedgehog signaling pathway, which is dysregulated in several cancers. nih.gov The 6-substituted-4-methylpyridin-2-amine scaffold has also been used to develop inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation and various cancers. nih.gov

In Vivo Tumor Growth Inhibition Studies (e.g., orthotopic breast cancer mouse model)

The promising in vitro results for some aminopyridine derivatives have been translated into in vivo animal models. A medicinal chemistry program that developed 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors culminated in an orally bioavailable compound (designated as 83). acs.org In a mouse xenograft model using MV4-11 acute myeloid leukemia cells, repeated oral administration of this compound resulted in significant inhibition of tumor growth. acs.org Importantly, this antitumor effect was achieved without causing a negative impact on the body weight of the mice or showing other clinical signs of toxicity, highlighting its potential as a clinical development candidate. acs.org

Emerging Biological Applications

Beyond cancer and infectious diseases, the aminopyridine scaffold is being explored for novel therapeutic uses, particularly in the field of regenerative medicine.

Regenerative Medicine Applications (e.g., peripheral nerve regeneration)

Traumatic peripheral nerve damage is a significant medical challenge with limited effective treatments. nih.gov Research into repurposing existing drugs has revealed that the simple aminopyridine compound, 4-aminopyridine (B3432731) (4-AP), holds considerable promise as a regenerative agent for acute nerve injury. nih.gov

In a mouse model of sciatic nerve crush injury, early and sustained administration of 4-AP was found to increase the speed and extent of behavioral recovery. nih.gov The treatment also enhanced the recovery of nerve conduction velocity, promoted the remyelination of nerve fibers, and increased the axonal area post-injury. nih.gov Further studies have shown that 4-AP can induce the production of Nerve Growth Factor (NGF), a key promoter of wound healing and neuronal regeneration. mdpi.com It also enhances the proliferation and migration of human keratinocytes and increases the presence of Schwann cells, which are critical for nerve repair. mdpi.com While these studies used the parent compound 4-aminopyridine, the positive results suggest that the broader class of aminopyridines, including derivatives of this compound, could be a fruitful area of investigation for developing new therapies to promote peripheral nerve regeneration. nih.govmdpi.com

Antioxidant Potential

Substituted 2-aminopyridine δ-lactone derivatives, for instance, have demonstrated significant antioxidant capacity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test mdpi.com. This suggests that the 2-aminopyridine core can be a viable scaffold for developing compounds with antioxidant properties. The evaluation of these derivatives revealed a considerable antioxidant capacity for most of the tested compounds, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) varying, indicating that the nature and position of substituents play a crucial role in their activity mdpi.com.

In a different study, novel amide derivatives of substituted 2-aminothiophenes were synthesized and evaluated for their in-vitro antioxidant activity japsonline.com. The majority of these compounds exhibited good antioxidant effects in both DPPH and hydroxyl radical scavenging assays, further supporting the potential of amino-substituted heterocyclic systems as antioxidants japsonline.com.

Conversely, not all aminated heterocyclic compounds display this characteristic. A study on a series of 2-aminopyrimidine (B69317) derivatives found that none of the synthesized compounds showed any significant antioxidant potential at the tested concentrations nih.gov. This highlights the specificity of structure-activity relationships in this chemical class.

The antioxidant potential of various heterocyclic compounds containing the pyridine moiety has been explored. For example, a study on new 3-substituted-2-oxindole derivatives, which can be synthesized from isatins, showed moderate to good antioxidant activities when compared to the standard ascorbic acid nih.gov. The antioxidant potential of these compounds was found to be concentration-dependent nih.gov.

Interactive Table: Antioxidant Activity of Selected 2-Aminopyridine and Related Derivatives

| Compound Class | Assay | Activity | Reference |

| Substituted 2-aminopyridine δ-lactone derivatives | DPPH | Great antioxidant capacity | mdpi.com |

| Amide derivatives of substituted 2-aminothiophenes | DPPH, Hydroxyl radical scavenging | Good antioxidant activity | japsonline.com |

| 2-Aminopyrimidine derivatives | DPPH, Superoxide scavenging | No significant potential | nih.gov |

| 3-Substituted-2-oxindole derivatives | DPPH | Moderate to good antioxidant activity | nih.gov |

It is important to note that without direct experimental data for this compound, its antioxidant potential remains speculative. However, the existing research on related structures provides a foundation for future investigations into its specific properties.

Antiprion Activity

Prion diseases are a group of fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). The search for compounds that can inhibit this process is an active area of research. The 2-aminopyridine scaffold has emerged as a promising starting point for the development of antiprion agents.

Research into 6-aminophenanthridines and related heterocyclic compounds has demonstrated their potential as antiprion agents. In one study, several newly synthesized compounds were found to be more potent than the parent lead, 6-aminophenanthridine, in both yeast-based and mammalian cell-based assays researchgate.netnih.gov. This suggests that the core structure is amenable to modifications that can enhance its antiprion efficacy.

Furthermore, a study focusing on 2-aminothiazoles, which share some structural similarities with 2-aminopyridines, identified them as potent inhibitors of prion formation nih.gov. An interesting finding from this research was that a methyl-substituted pyridine appeared to confer a more potent effect compared to the unsubstituted version, hinting at the potential importance of the methyl group present in this compound nih.gov.

The general interest in 2-aminopyridine derivatives for antiprion activity is supported by the discovery of various compounds that inhibit the replication of the infectious prion isoform (PrPSc) in cultured cells researchgate.net. These findings have spurred further exploration of this chemical space for therapeutic candidates.

Interactive Table: Antiprion Activity of Selected 2-Aminopyridine and Related Derivatives

| Compound Class | Target/Assay | Key Findings | Reference |

| 6-Aminophenanthridine derivatives | Yeast and mammalian prions (PrPSc) | Some derivatives more potent than the parent compound. | researchgate.netnih.gov |

| 2-Aminothiazole derivatives | Prion-infected neuroblastoma cells | Methyl-substituted pyridine conferred a more potent effect. | nih.gov |

| 2-Aminopyridine derivatives | Prion replication in cultured cells | Identified as inhibitors of PrPSc replication. | researchgate.net |

While these studies provide a strong rationale for investigating the antiprion potential of this compound, direct experimental evidence is currently lacking. Future research is needed to determine if the specific combination of ethyl and methyl substituents on the 2-aminopyridine core of this compound confers any significant antiprion activity. The existing data on related structures, however, marks it as a compound of interest for further screening and evaluation in the context of prion disease therapeutics.

Computational and Theoretical Investigations of 6 Ethyl 4 Methylpyridin 2 Amine

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as 6-Ethyl-4-methylpyridin-2-amine, and its biological target, typically a protein or enzyme.

Research on related aminopyridine structures has successfully used molecular docking to elucidate structure-activity relationships (SAR). For instance, docking studies on inhibitors targeting fibroblast growth factor receptor 4 (FGFR4) have utilized crystal structures to understand how ligands bind within the active site. nih.gov In these studies, key hydrogen bonding interactions are often identified, which are crucial for maintaining the ligand's orientation and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for predicting the activity of new compounds and for understanding which molecular properties are critical for their function.

To develop a QSAR model for a series of 2-amino-4-methylpyridine (B118599) analogues, researchers would synthesize a library of related compounds and measure their biological activity (e.g., IC50 for iNOS inhibition). Then, various molecular descriptors would be calculated for each compound. These descriptors quantify physicochemical properties such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates these descriptors with the observed activity. nih.gov For this compound, its descriptors would be used within this model to predict its inhibitory potency. The model could highlight the importance of the size and hydrophobicity of the substituent at the 6-position, providing a quantitative basis for the observation that alkyl groups at this position can improve potency. nih.gov

Density Functional Theory (DFT) Insights into Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide deep insights into properties that govern how a molecule interacts with its biological target.

For this compound, DFT calculations can determine:

Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

Distribution of Electron Density: Visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The amino group and the pyridine (B92270) nitrogen are typically key sites for interaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Atomic Charges: Calculation of partial charges on each atom, which helps in understanding intermolecular interactions like hydrogen bonding and electrostatic interactions with the target protein's active site.

These parameters are crucial for rationalizing the molecule's binding mode and reactivity. For example, the MEP can show how the molecule will orient itself upon approaching the binding site of an enzyme like iNOS, guiding the formation of key hydrogen bonds and other stabilizing interactions.

Prediction of Molecular Properties Relevant to Biological Activity

The biological activity of a compound is not only dependent on its ability to bind to a target but also on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Computational tools can predict these properties from the molecular structure, helping to identify candidates with drug-like characteristics early in the discovery process. ucj.org.ua

For this compound, several key molecular properties can be predicted. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value | Relevance to Biological Activity |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂ | Basic identity of the compound. |

| Molecular Weight | 136.19 g/mol | Influences absorption and distribution; generally, lower MW (<500) is preferred for oral bioavailability. |

| XLogP3 | 1.7 | A measure of lipophilicity. Affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | The capacity to donate hydrogen atoms in hydrogen bonds, crucial for target binding. |

| Hydrogen Bond Acceptors | 2 (from the pyridine and amino nitrogens) | The capacity to accept hydrogen atoms in hydrogen bonds, important for interacting with biological targets. |

These predicted properties suggest that this compound has a favorable profile for a potential drug candidate, with a low molecular weight and appropriate lipophilicity and hydrogen bonding characteristics.

Computational Design of Novel Analogues

A primary goal of computational chemistry in drug discovery is the rational design of novel analogues with improved properties. This involves modifying a lead compound, like 2-amino-4-methylpyridine, to enhance its potency, selectivity, or pharmacokinetic profile.

Computational studies have been instrumental in guiding the design of analogues of 2-amino-4-methylpyridine. nih.gov These studies suggested that the 6-position of the pyridine ring is a "tolerant position," meaning it can accommodate various substituents without disrupting the essential binding interactions with the target. nih.gov This insight has been exploited to create a series of 6-substituted analogues with improved potency and selectivity for iNOS. nih.gov

The design process often involves an iterative cycle:

Modeling: A new analogue is designed in silico by modifying the lead structure (e.g., changing the ethyl group in this compound to a different alkyl or functionalized group).

Evaluation: The designed analogue is evaluated computationally using methods like molecular docking and QSAR to predict its binding affinity and activity.

Synthesis and Testing: Promising analogues are then synthesized and tested experimentally to validate the computational predictions.

This approach was successfully used to develop potent iNOS inhibitors, including radiolabeled versions for use as Positron Emission Tomography (PET) tracers to image iNOS expression in vivo. nih.govwustl.edu For example, a 6-(2-fluoropropyl) group was introduced to create a tracer for imaging iNOS activation. nih.gov This demonstrates the power of computational design in transforming a simple lead compound into a sophisticated chemical probe.

Spectroscopic and Advanced Structural Characterization of 6 Ethyl 4 Methylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Ethyl-4-methylpyridin-2-amine and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of aminopyridine derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. For instance, in 6-substituted analogs of 2-amino-4-methylpyridine (B118599), the protons on the pyridine ring typically appear in the aromatic region of the spectrum. nih.gov The amino group protons (NH₂) usually present as a broad singlet, and the methyl and ethyl group protons exhibit characteristic splitting patterns and chemical shifts in the aliphatic region. nih.gov

¹³C NMR: The ¹³C NMR spectrum offers complementary information. The carbon atoms of the pyridine ring resonate at distinct chemical shifts based on their position relative to the nitrogen atom and other substituents. Generally, carbons directly bonded to the electronegative nitrogen atom (like C2 and C6) are deshielded and appear at a lower field (higher ppm value). testbook.com The chemical shifts of the ethyl and methyl carbons provide further confirmation of the structure. The electronegativity of the nitrogen atom in the pyridine ring influences the chemical shifts of the adjacent carbon atoms, causing them to appear at different ppm values. testbook.comdocbrown.info

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for related aminopyridine structures.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent |

| 2-Amino-4-methylpyridine chemicalbook.com | 7.92 (d), 6.45 (s), 6.29 (d), 4.6 (br s, NH₂), 2.20 (s) | Not specified | CDCl₃ |

| 2-Amino-6-methylpyridine chemicalbook.com | 7.29 (t), 6.48 (d), 6.28 (d), 4.6 (br s, NH₂), 2.36 (s) | Not specified | CDCl₃ |

| (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine nih.gov | 6.67-6.56 (m), 6.40 (s), 6.28 (d), 6.14 (s), 4.42 (br s, NH₂), 2.17 (s), 1.86 (d) | Not specified | CDCl₃ |

Mass Spectrometry (MS, HRMS, EIMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nist.gov Electron ionization mass spectrometry (EIMS) is a common ionization technique where the sample is bombarded with electrons, causing fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments such as methyl (CH₃) or ethyl (C₂H₅) radicals, or molecules like hydrogen cyanide (HCN). The analysis of trimethylsilyl (B98337) (TMS) derivatives of related pyranopyrazoles by GC/MS has been shown to yield characteristic ions that help in elucidating fragmentation pathways. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary amine group (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl and methyl groups are expected in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the pyridine ring usually give rise to several bands in the 1400-1600 cm⁻¹ region. The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of this compound. For comparison, the IR spectrum of the related compound 2-amino-4-methylpyridine shows key absorptions that can be referenced. nist.govchemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2970 |

| C=N and C=C Stretch (pyridine ring) | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the amino group, with its non-bonding electrons, can give rise to n → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the pyridine ring. For example, studies on terpyridine derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties. redalyc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry. This technique has been successfully used to determine the structures of related aminopyridine derivatives, revealing details about their planarity and the conformation of substituents. researchgate.net

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. Intermolecular interactions, particularly hydrogen bonding, play a crucial role in dictating the crystal structure. The amino group (NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of dimers, chains, or more complex three-dimensional networks. For instance, in the crystal structure of 6-methylpyridin-2-amine, N—H⋯N hydrogen bonds form inversion dimers. researchgate.net The study of these interactions is vital for understanding the physical properties of the compound, such as its melting point and solubility.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value of the compound depends on its polarity and the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its hydrophobicity. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC methods have been developed for the analysis of related pyridine derivatives.

Advanced Research Applications and Future Directions for 6 Ethyl 4 Methylpyridin 2 Amine

Development of Radiotracers for Molecular Imaging (e.g., PET Imaging of iNOS Expression)

The development of non-invasive imaging techniques is crucial for understanding disease pathology and developing targeted therapies. Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the visualization and quantification of physiological processes. Researchers have identified analogues of 6-Ethyl-4-methylpyridin-2-amine as promising candidates for the development of PET radiotracers to image the expression of inducible nitric oxide synthase (iNOS).

Elevated levels of iNOS are associated with various inflammatory conditions, making it an important biomarker. A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated for their potential as PET tracers. nih.govnih.govwustl.edu Computational studies suggested that the 6-position of the pyridine (B92270) ring offers the most tolerance for introducing substituents suitable for radiolabeling with PET isotopes like ¹⁸F and ¹¹C. nih.gov

Among the synthesized compounds, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine emerged as a particularly promising candidate. nih.govnih.govwustl.edu In vivo biodistribution studies in a mouse model of lipopolysaccharide (LPS)-induced iNOS activation demonstrated higher uptake of this tracer in the lungs of treated mice compared to control animals. nih.govnih.govwustl.edu This increased uptake was significantly reduced by the administration of a known iNOS inhibitor, 1400W, suggesting specific binding to the target enzyme. nih.gov MicroPET imaging studies further confirmed the accumulation of the radiotracer in the lungs of the LPS-treated mice, highlighting its potential for imaging iNOS expression in vivo. nih.govnih.govwustl.edu

Table 1: Promising iNOS Inhibitors for PET Radiotracer Development

| Compound | Chemical Name | Key Findings |

|---|---|---|

| 9 | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine (B3346134) | Identified as a potent iNOS inhibitor with potential for PET imaging. [¹⁸F]-labeled version showed specific uptake in iNOS-expressing tissues. nih.govnih.govwustl.edu |

| 18 | 6-(3-fluoropropyl)-4-methylpyridin-2-amine (B10844963) | Identified as a potential iNOS inhibitor for PET tracer development. nih.govnih.govwustl.edu |

| 20 | 6-(4-fluorobutyl)-4-methylpyridin-2-amine (B10845032) | Identified as a potential iNOS inhibitor for PET tracer development. nih.govnih.govwustl.edu |

Application as Fluorescent Probes in Biological Systems ("Click and Probing" Methodology)

The aminopyridine core structure is also being explored for its potential in developing fluorescent probes for biological imaging. While specific research on this compound in this context is emerging, the broader class of aminopyridines shows promise. The "click and probing" methodology, a powerful strategy in chemical biology, allows for the efficient labeling and tracking of biomolecules in living systems. This approach often involves the use of a bioorthogonal "click" reaction to attach a fluorescent reporter to a molecule of interest. The aminopyridine scaffold can be functionalized to participate in such reactions, enabling its incorporation into probes for various biological targets.

Scaffold-Based Design in Regenerative Medicine

Regenerative medicine aims to repair or replace damaged tissues and organs. A key strategy in this field is the use of scaffolds that provide a supportive environment for cell growth and tissue regeneration. nih.gov While this compound itself is not used as a bulk scaffold material, its structural framework, the aminopyridine scaffold, is valuable in the design of small molecules that can promote regenerative processes. These molecules can be designed to interact with specific cellular pathways that control cell differentiation, proliferation, and tissue repair. For example, molecules incorporating the aminopyridine scaffold could be developed to stimulate the differentiation of stem cells into desired cell types or to modulate the inflammatory response to promote healing. The versatility of the aminopyridine scaffold allows for the systematic modification of its structure to optimize these biological activities.

Exploration of Bioisosteric Replacements in Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial promising compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Bioisosteric replacement is a key strategy in this process, involving the substitution of one atom or group of atoms in the lead molecule with another that has similar physical or chemical properties, with the goal of enhancing its drug-like characteristics. nih.gov

The this compound scaffold provides a platform for such optimization. For instance, the ethyl group at the 6-position could be replaced with other alkyl groups, fluoroalkyl groups, or small cyclic moieties to fine-tune the compound's lipophilicity and metabolic stability. nih.gov Similarly, the methyl group at the 4-position and the amino group at the 2-position can be modified or replaced with other functional groups to explore new interactions with the biological target and improve properties like solubility and oral bioavailability. nih.gov

Development of Novel Therapeutic Agents based on the Aminopyridine Scaffold

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. rsc.org This versatility has led to the development of a wide range of therapeutic agents. Research has demonstrated the potential of aminopyridine derivatives in various therapeutic areas, including as anticancer agents and for the treatment of neglected tropical diseases. nih.govnih.gov The this compound structure can serve as a starting point for the design of new drugs targeting a variety of diseases. By modifying the substituents on the pyridine ring, medicinal chemists can create libraries of compounds to be screened for activity against different enzymes and receptors. rsc.org

Combinatorial Chemistry and High-Throughput Screening in Compound Discovery

The discovery of novel therapeutic agents based on the this compound scaffold can be greatly accelerated by the use of combinatorial chemistry and high-throughput screening (HTS). nih.govbenthamscience.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. nih.gov In the context of this compound, a combinatorial library could be generated by varying the substituents at the 2-, 4-, and 6-positions of the pyridine ring.

These large libraries of compounds can then be rapidly evaluated for their biological activity using HTS, a process that uses automation to test thousands of compounds in a short period. nih.gov This approach significantly increases the efficiency of drug discovery and enhances the probability of identifying new lead compounds with desired therapeutic properties.

Challenges and Opportunities in Aminopyridine Research

Despite the significant promise of aminopyridine-based compounds, several challenges remain. A key challenge is achieving high selectivity for the desired biological target to minimize off-target effects and potential toxicity. rsc.org Improving the pharmacokinetic properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME), is another critical area of focus to ensure they are effective and have a suitable duration of action in the body.

However, the field of aminopyridine research is also ripe with opportunities. The continued exploration of the chemical space around the this compound scaffold is likely to uncover new compounds with novel biological activities. Advances in computational chemistry and artificial intelligence are providing new tools for the rational design of more potent and selective aminopyridine-based drugs. Furthermore, the application of these compounds in emerging areas such as personalized medicine holds great promise for the development of more effective and targeted therapies for a wide range of diseases. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine |

| 6-(3-fluoropropyl)-4-methylpyridin-2-amine |

| 6-(4-fluorobutyl)-4-methylpyridin-2-amine |

Q & A

Q. Reference :

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, spectral data) of this compound across studies?

Advanced Research Question

Contradictions in reported data may arise from impurities, polymorphic forms, or analytical variability. To address this:

- Multi-technique validation : Use X-ray crystallography ( , 18 ) to unambiguously confirm molecular structure and lattice parameters.

- Cross-spectral analysis : Compare NMR (¹H/¹³C), IR, and mass spectrometry data with computational predictions (e.g., DFT calculations).

- Reproducibility protocols : Standardize solvent systems (e.g., DMSO-d6 for NMR) and calibration methods across laboratories.

Case Study :

In , two distinct dihedral angles (29.41° vs. 46.32°) between pyrimidine and phenyl rings were observed in crystallographic studies, highlighting conformational flexibility. Such variability underscores the need for reporting experimental conditions (e.g., temperature, crystallization solvent).

Q. Reference :

What advanced spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound derivatives?

Basic Research Question

- X-ray crystallography : The gold standard for structural elucidation. highlights SHELX software for refining crystallographic data, particularly for small molecules.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass measurements.

- Multinuclear NMR : ¹⁵N NMR can resolve amine proton environments ( ).

Advanced Application :

For derivatives with steric hindrance (e.g., bulky substituents), synchrotron radiation improves diffraction resolution. demonstrates how single-crystal X-ray studies (R factor = 0.040) validate bond lengths and angles.

Q. Reference :

In designing coordination complexes with this compound as a ligand, what factors influence metal-ligand bond stability and geometry?

Advanced Research Question

The pyridine nitrogen and amine group act as donor sites. Key factors include:

- Steric effects : Methyl and ethyl substituents modulate ligand flexibility. shows similar ligands forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

- Electronic effects : Electron-donating groups (e.g., -CH₃) enhance σ-donation, strengthening metal-ligand bonds.

- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize charged intermediates during complexation.

Case Study :

Bis[(6-methylpyridin-2-yl)methyl]amine ( ) forms octahedral Co(II) complexes with distinct catalytic properties. Analogous studies for this compound could explore its chelation behavior under redox conditions.

Q. Reference :

How does the substitution pattern on the pyridine ring affect the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question

Substituents influence electron density and regioselectivity:

- Electron-withdrawing groups (EWGs) : Activate the ring toward NAS at meta/para positions.

- Electron-donating groups (EDGs) : Deactivate the ring but direct substitution to ortho/para positions.

Example :

In , fluorine atoms (EWGs) on 3,5-difluoro-4-methylpyridin-2-amine enhance reactivity at the 2-position. For this compound, ethyl and methyl groups (EDGs) may direct NAS to the 4-position, requiring harsher conditions (e.g., NaNH₂ in NH₃(l)).

Methodological Note :

Kinetic studies (e.g., monitoring reaction progress via LC-MS) and computational modeling (DFT) can predict regioselectivity.

Q. Reference :

What strategies are effective for analyzing and mitigating batch-to-batch variability in synthetic yields of this compound?

Advanced Research Question

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., stoichiometry, catalyst loading).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Crystallization control : Seed crystals from prior batches ensure consistent polymorphism ( ).

Q. Data-Driven Approach :

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Catalyst (LiOH) | 0.003 mol | 0.007 mol | 0.005 mol |

| Reflux Time | 3 hours | 7 hours | 5 hours |

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.